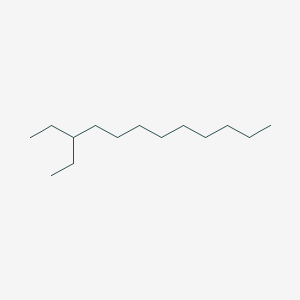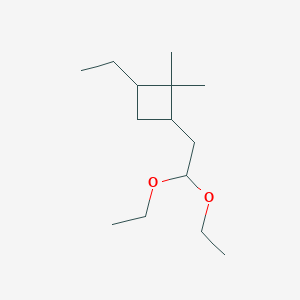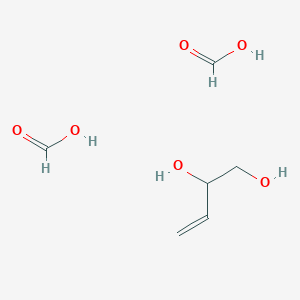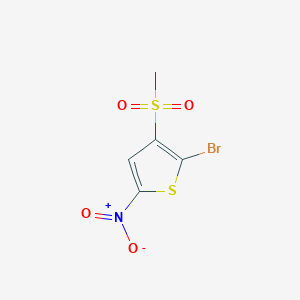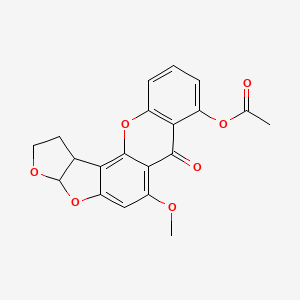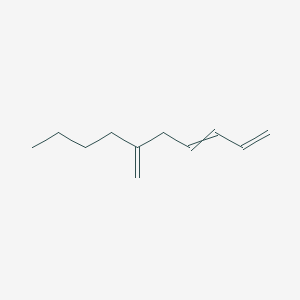
Diethyl 3-chloro-4-oxoheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-chloro-4-oxoheptanedioate is an organic compound with the molecular formula C11H17ClO5. It is a derivative of heptanedioic acid, featuring a chlorine atom and an oxo group on the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-chloro-4-oxoheptanedioate can be synthesized through the esterification of 3-chloro-4-oxoheptanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-chloro-4-oxoheptanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 3-amino-4-oxoheptanedioate derivatives.
Reduction: Formation of diethyl 3-chloro-4-hydroxyheptanedioate.
Hydrolysis: Formation of 3-chloro-4-oxoheptanedioic acid.
Aplicaciones Científicas De Investigación
Diethyl 3-chloro-4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3-chloro-4-oxoheptanedioate involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and oxo group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-oxopimelate: Similar structure but lacks the chlorine atom.
Diethyl 3-oxopimelate: Similar structure but lacks the chlorine atom and has a different position for the oxo group.
Uniqueness
Diethyl 3-chloro-4-oxoheptanedioate is unique due to the presence of both a chlorine atom and an oxo group on the heptanedioate backbone
Propiedades
Número CAS |
55424-55-0 |
|---|---|
Fórmula molecular |
C11H17ClO5 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
diethyl 3-chloro-4-oxoheptanedioate |
InChI |
InChI=1S/C11H17ClO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3 |
Clave InChI |
ARQQQMHXWYBSHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)C(CC(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




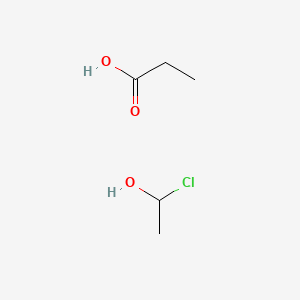


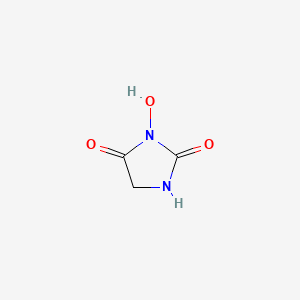

![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
